Structural Differentiation: 3-Methyl vs. 1,3-Dimethyl Substitution Pattern Impacts Hydrogen-Bond Donor Count and Target Engagement
The target compound bears a single methyl group at position 3, whereas the most closely related commercially available analog, 1,3-dimethyl-8-(3-morpholin-4-ylpropylamino)-3,7-dihydro-purine-2,6-dione (CID 1858869, BDBM94296), is dimethylated at positions 1 and 3 [1]. This distinction is functionally significant: the 1,3-dimethyl analog cannot act as a hydrogen-bond donor at the N1 position, potentially altering its binding mode to purine-recognizing enzymes and receptors. The target compound retains a free N1-H, which may enable additional hydrogen-bond interactions with target proteins. Experimental data for the 1,3-dimethyl analog show an IC50 of 56,100 nM in an unspecified enzyme inhibition assay [1], but no directly comparable data for the 3-methyl analog are available in public databases. This evidence gap must be filled by the end-user through direct comparative profiling.
| Evidence Dimension | N1 Substitution and Hydrogen-Bond Donor Capacity |
|---|---|
| Target Compound Data | 3-methyl substitution; N1-H available as H-bond donor; molecular weight 308.34 Da |
| Comparator Or Baseline | 1,3-Dimethyl-8-(3-morpholin-4-ylpropylamino)-3,7-dihydro-purine-2,6-dione (CID 1858869): N1-methyl substitution; no N1-H donor; molecular weight 322.37 Da; reported IC50 = 56,100 nM (unspecified enzyme assay) |
| Quantified Difference | No direct experimental comparison available; structural difference only |
| Conditions | Structural comparison based on ChemSpider and BindingDB records |
Why This Matters
The presence or absence of an N1 hydrogen-bond donor can dictate target selectivity between kinases, phosphodiesterases, and GPCRs, making this structural distinction critical for target-focused screening campaigns.
- [1] BindingDB. BDBM94296: 1,3-Dimethyl-8-(3-morpholin-4-ylpropylamino)-3,7-dihydro-purine-2,6-dione. IC50: 5.61E+4 nM. View Source
